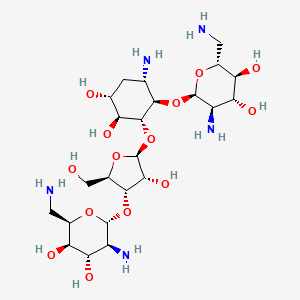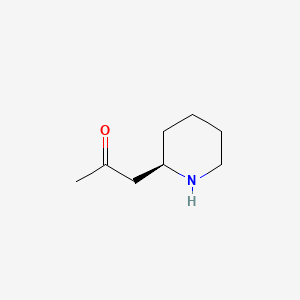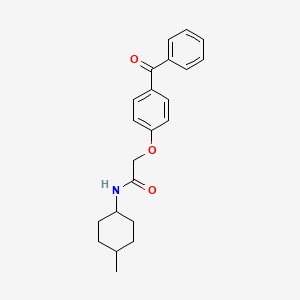
Inosamycin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Inosamycin A is a natural product found in Streptomyces hygroscopicus with data available.
Scientific Research Applications
Antibiotic Resistance and Fosfomycin
Widespread Fosfomycin Resistance in Gram-Negative Bacteria : Research indicates that FosA proteins, which are Mn2+ and K+-dependent glutathione S-transferases, confer fosfomycin resistance in Gram-negative bacteria by conjugating glutathione to the antibiotic. This resistance is attributed to chromosomal fosA genes in various bacterial species, highlighting the potential need for strategies to inhibit FosA activity and enhance fosfomycin efficacy (Ito et al., 2017).
Structure and Dynamics of FosA : Studies on the crystal structures of FosA enzymes from Escherichia coli and Klebsiella pneumoniae reveal insights into fosfomycin resistance. Understanding these structures helps in developing strategies to counteract FosA-mediated resistance (Klontz et al., 2017).
Fosfomycin Resistance in Food and Environmental Samples : Research shows the prevalence of fosA-carrying plasmids in E. coli and Klebsiella spp. isolates from food and environmental samples, indicating a potential risk of spreading fosfomycin resistance (Biggel et al., 2021).
Mechanisms of Resistance
Clinical Outcomes with Fosfomycin in UTIs : A study evaluating fosfomycin's clinical outcomes in treating urinary tract infections caused by E. coli and non-E. coli Enterobacteriaceae suggests that in vitro resistance may not always correlate with clinical response, implying the complexity of resistance mechanisms (Lee et al., 2018).
Gene Expression Profiles in Mycobacterium tuberculosis : The response of M. tuberculosis to treatment with inhibitors like isoniazid and thiolactomycin provides a reference for assessing novel antimycobacterial agents. This research aids in understanding bacterial resistance mechanisms (Betts et al., 2003).
Fosfomycin Resistance in Klebsiella pneumoniae in China : Investigation into the prevalence of fosfomycin resistance and plasmid-mediated resistance determinants among KPC-producing Klebsiella pneumoniae isolates in China reveals insights into the spread of resistance genes (Jiang et al., 2015).
Inhibitor Studies
Phosphonoformate as an Inhibitor of Fosfomycin Resistance Protein : Research on phosphonoformate, an inhibitor of FosA, provides insights into developing strategies to combat fosfomycin resistance in bacteria (Rigsby et al., 2004).
Detection of Conjugative Plasmid-Borne Fosfomycin Resistance Gene fosA3 : The identification of the fosA3 gene in Salmonella isolates of food origin points towards the spread of fosfomycin resistance through food chains (Lin & Chen, 2014).
Prevalence of Fosfomycin Resistance in Japan : A study in Japan highlights the prevalence of fosfomycin resistance among CTX-M β-lactamase-producing Escherichia coli strains and identifies novel plasmid-mediated fosfomycin-modifying enzymes (Wachino et al., 2010).
Transferable Fosfomycin Resistance Markers : Investigation into the transfer of antibiotic resistance markers between bacteria in clinical isolates and foodstuffs highlights the role of fosfomycin resistance in public health (Gray et al., 2001).
properties
CAS RN |
91421-97-5 |
|---|---|
Molecular Formula |
C23H45N5O14 |
Molecular Weight |
615.6 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3S,4S,5R,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol |
InChI |
InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)40-18-5(26)1-6(30)12(31)20(18)42-23-17(36)19(9(4-29)39-23)41-22-11(28)16(35)14(33)8(3-25)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8+,9+,10+,11-,12-,13+,14-,15+,16-,17+,18+,19+,20+,21+,22+,23-/m0/s1 |
InChI Key |
HNBFTXDNUFWYJV-MXESDJFFSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)CN)O)O)N)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)N |
SMILES |
C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CN)O)O)N)O)OC4C(C(C(C(O4)CN)O)O)N)N |
Canonical SMILES |
C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CN)O)O)N)O)OC4C(C(C(C(O4)CN)O)O)N)N |
synonyms |
BMY-28162 BMY-28163 BMY-28164 BMY-28165 Bu-2659 inosamycin A inosamycin B inosamycin C inosamycin D inosamycins |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-diethyl-2-(2-hydroxyethylamino)-5-methyl-6H-benzo[h]quinazolin-4-one](/img/structure/B1229025.png)

![5-Ethoxy-2-[(prop-2-enylamino)methylidene]-1-benzothiophen-3-one](/img/structure/B1229029.png)
![2-[[(3,5-Dimethylphenyl)-oxomethyl]amino]acetic acid [2-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]-2-oxoethyl] ester](/img/structure/B1229031.png)
![9-(3-Chloro-phenyl)-10-(2-hydroxy-ethylamino)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one](/img/structure/B1229032.png)




![2-[3-(3-Carbamimidoylphenyl)phenyl]-5-(pyridin-4-ylamino)pentanoic acid](/img/structure/B1229044.png)
![1-cyclohexyl-3-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)thiourea](/img/structure/B1229045.png)

![N-[1-(phenylmethyl)-4-piperidinyl]-2-(3-pyridinyl)-4-quinazolinamine](/img/structure/B1229048.png)
![(46S)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B1229049.png)